molecular formula C13H9BrClNO B183415 N-(4-bromophenyl)-3-chlorobenzamide CAS No. 158525-83-8

N-(4-bromophenyl)-3-chlorobenzamide

Cat. No.: B183415
CAS No.: 158525-83-8
M. Wt: 310.57 g/mol
InChI Key: YORBGBHHCAZVFQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-chlorobenzamide is an organic compound that features a bromine atom attached to a phenyl ring and a chlorine atom attached to a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-chlorobenzamide typically involves the reaction of 4-bromoaniline with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromophenyl)-3-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of brominated and chlorinated aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-chlorobenzamide
  • N-(4-bromophenyl)-4-chlorobenzamide
  • N-(4-bromophenyl)-3-fluorobenzamide

Uniqueness

N-(4-bromophenyl)-3-chlorobenzamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and binding properties. This makes it a valuable compound for developing new materials and pharmaceutical agents with tailored properties.

Properties

IUPAC Name

N-(4-bromophenyl)-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORBGBHHCAZVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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